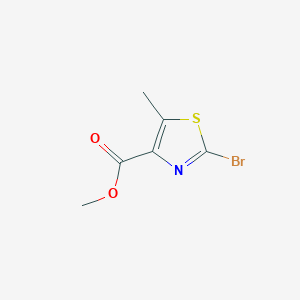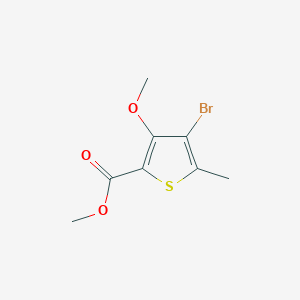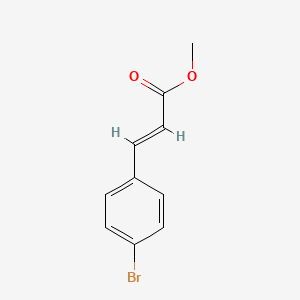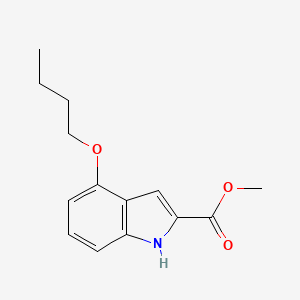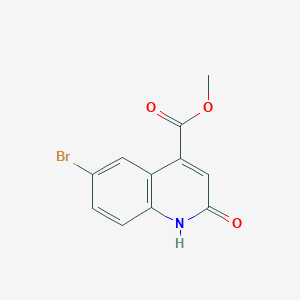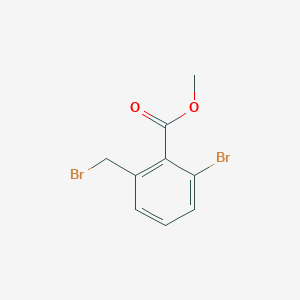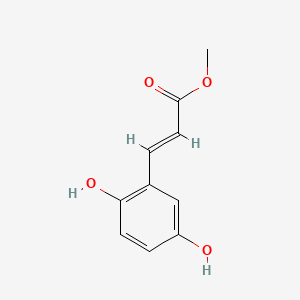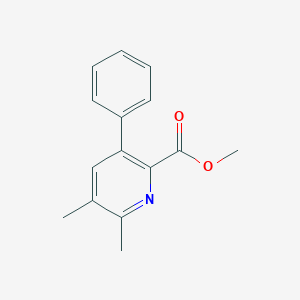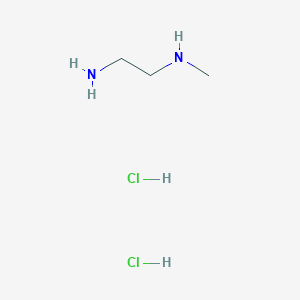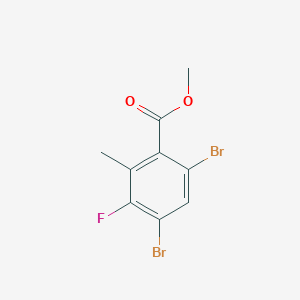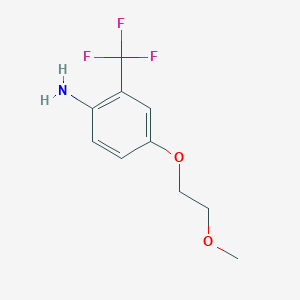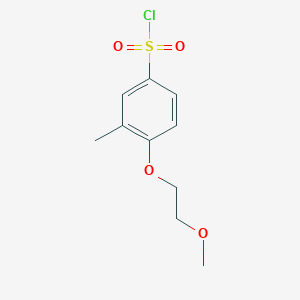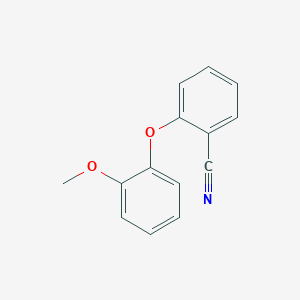
2-(2-Methoxyphenoxy)benzonitrile
Übersicht
Beschreibung
2-(2-Methoxyphenoxy)benzonitrile is a chemical compound that is part of the benzonitrile family, which are organic compounds containing a benzene ring attached to a nitrile group. The presence of the methoxyphenoxy substituent suggests potential applications in various fields such as materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of benzonitriles, including those with methoxyphenoxy substituents, can be achieved through a controlled conversion of phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride. This method is described as mild, efficient, and practical, allowing for a one-step synthesis process that can be extended to the production of corresponding phenylacetonitriles with the inclusion of triethylphosphine .
Molecular Structure Analysis
The molecular structure of benzonitriles with methoxyphenoxy substituents can be complex, as evidenced by the study of related compounds. For instance, 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles exhibit bent-core structures and possess slightly non-planar unsymmetrical bent structures as revealed by single crystal X-ray analysis . Similarly, a novel Schiff base compound with a methoxyphenoxy substituent was prepared and its structural and vibrational properties were studied using FT-IR and XRD spectroscopic methods, indicating the ability of density functional theory to predict vibrational wavenumbers and structural parameters .
Chemical Reactions Analysis
The reactivity of benzonitriles with methoxyphenoxy substituents can be inferred from studies on related compounds. For example, the synthesis of functional polymers from related monomers, such as 2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazole, involves multiple steps including diazotization, coupling, reduction, acetylation, bromination, dehydrobromination, and hydrolysis . These reactions highlight the versatility of benzonitrile derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitriles with methoxyphenoxy substituents can be diverse. Luminescent benzonitriles containing methoxyphenoxy groups have been synthesized, exhibiting liquid crystalline behavior and photophysical properties, with potential applications as mesogens and blue-emitting materials . The electrochemical properties of such compounds can also be significant, as demonstrated by the study of a cobalt(II) phthalocyanine derivative with benzonitrile-related substituents, which showed interesting aggregation and electrochemical redox characteristics .
Wissenschaftliche Forschungsanwendungen
Photocycloaddition Reactions
2-(2-Methoxyphenoxy)benzonitrile and its derivatives are utilized in photocycloaddition reactions. These reactions involve the initial attack of the cyano group on the aromatic ring of phenol, forming substituted 1,2-dihydroazocin-2-ones. The efficiency of these reactions varies with the position of substituents, particularly favoring para-substituted products (Al-Jalal, 1990).
Anionic Cycloaromatization
In the presence of sodium methoxide, 2-(2-Methoxyphenoxy)benzonitrile undergoes anionic cycloaromatization. This process results in the formation of various phenanthridine and biphenyl derivatives. A proposed mechanism for this reaction demonstrates its novelty in the cycloaromatization of enediynes (Wu, Lin, & Chen, 1999).
Synthesis of Phenylacetonitriles
This compound plays a role in the synthesis of phenylacetonitriles using bis(2-methoxyethyl)aminosulfur trifluoride. This method offers a mild, efficient, and practical approach for converting phenylacetic acids into benzonitriles and the corresponding phenylacetonitriles (Kangani, Day, & Kelley, 2008).
Rhodium-Catalyzed Cyanation
2-(2-Methoxyphenoxy)benzonitrile is used in rhodium-catalyzed cyanation processes. These processes are involved in synthesizing 2-(Alkylamino)benzonitriles, using a removable nitroso as the directing group. This method is tolerant of various substituents on the aryl ring and amino group, achieving moderate to good yields (Dong et al., 2015).
Applications in Polymer Synthesis
The introduction of methoxyl units in phthalonitrile resins, including those with 2-(2-Methoxyphenoxy)benzonitrile, affects their curing behavior and thermal properties. These resins, when used in high-temperature structural composite matrices, show promising thermal and mechanical properties (Han et al., 2019).
Crystal Structural Analysis
The crystal structures of phthalonitriles with methoxy groups, such as 4-(2/3-methoxyphenoxy)phthalonitrile, have been analyzed. These studies reveal the significant role of short contacts in molecular packing, providing insights into the structural properties of these compounds (Erzunov et al., 2023).
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-16-13-8-4-5-9-14(13)17-12-7-3-2-6-11(12)10-15/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSAUYYJGYIOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



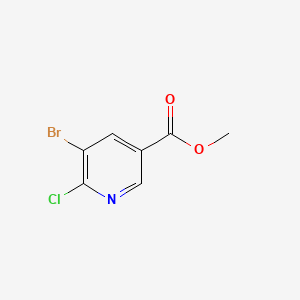
![N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B3022649.png)
